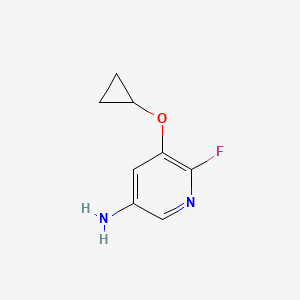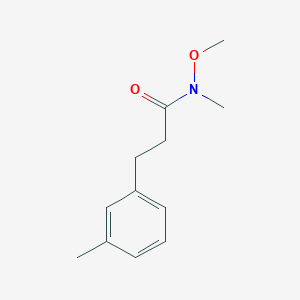
4-(2-acetylhydrazinyl)-N-(2,4-dichlorophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-acetylhydrazinyl)-N-(2,4-dichlorophenyl)-4-oxobutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinyl group, an acetyl group, and a dichlorophenyl group, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-acetylhydrazinyl)-N-(2,4-dichlorophenyl)-4-oxobutanamide typically involves the following steps:
Formation of the hydrazinyl intermediate: This step involves the reaction of hydrazine with an acetylating agent to form the acetylhydrazine intermediate.
Coupling with dichlorophenyl compound: The acetylhydrazine intermediate is then reacted with a dichlorophenyl compound under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced reactors and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-acetylhydrazinyl)-N-(2,4-dichlorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
4-(2-acetylhydrazinyl)-N-(2,4-dichlorophenyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-acetylhydrazinyl)-N-(2,4-dichlorophenyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites, while the dichlorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-acetylhydrazinyl)-N-(2,4-dichlorophenyl)-4-oxobutanamide: shares similarities with other hydrazinyl and acetyl-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and dichlorophenyl groups enhances its versatility in various applications.
Properties
Molecular Formula |
C12H13Cl2N3O3 |
|---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
4-(2-acetylhydrazinyl)-N-(2,4-dichlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-7(18)16-17-12(20)5-4-11(19)15-10-3-2-8(13)6-9(10)14/h2-3,6H,4-5H2,1H3,(H,15,19)(H,16,18)(H,17,20) |
InChI Key |
TZKCCTJSQSJGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14813195.png)
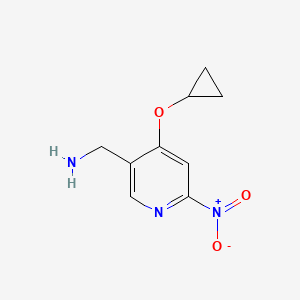
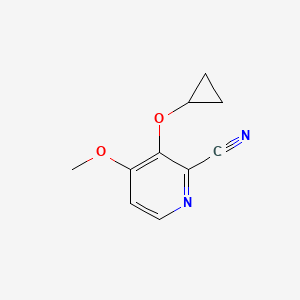
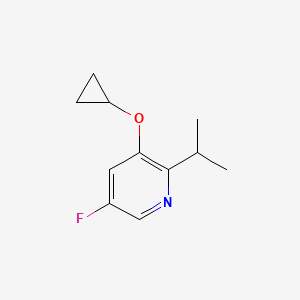

![2-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14813242.png)

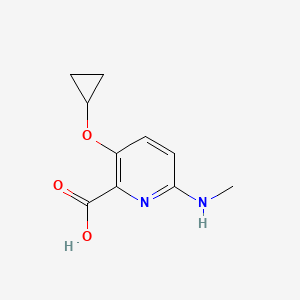
![biphenyl-4-yl({[(1E)-1-phenylhexylidene]amino}oxy)methanone](/img/structure/B14813252.png)
